molecular formula C19H16O6 B169417 Pinocembrin diacetate CAS No. 111441-88-4

Pinocembrin diacetate

Cat. No.: B169417
CAS No.: 111441-88-4
M. Wt: 340.3 g/mol
InChI Key: YZOMNXCYSIYMOX-INIZCTEOSA-N
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Description

Pinocembrin diacetate is a complex organic compound that belongs to the class of chroman derivatives. This compound is characterized by its unique structure, which includes a chroman ring system substituted with phenyl and acetate groups. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Mechanism of Action

Target of Action

Pinocembrin diacetate, also known as (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate or [(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate, has been shown to target several key proteins and pathways in the body. One of its primary targets is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) .

Mode of Action

This compound interacts with its targets by suppressing the activity of sEH . This suppression leads to an increase in the levels of EETs, which are known to have beneficial effects such as anti-inflammatory and vasodilatory actions .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to reduce endoplasmic reticulum (ER) stress and apoptosis by decreasing C/EBP homologous protein (CHOP)/GADD153 and caspase-12 expression via the PERK-elF2α-ATF4 signaling pathway . It also plays a role in the regulation of mitochondrial function .

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral administration, it is well metabolized and absorbed . It has been shown to pass through the blood-brain barrier (BBB) in a passive transport process, which is partly conducted by p-glycoprotein . This allows it to exert its effects in the central nervous system (CNS). The absorption/elimination process of pinocembrin occurs rapidly and shows no serious accumulation in the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have neuroprotective effects, the ability to reduce reactive oxygen species (ROS), protect the BBB, modulate mitochondrial function, and regulate apoptosis . These effects make it a promising candidate for the treatment of diseases such as ischemic stroke .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the protonation and ionization abilities of a dietary compound can influence its pharmacokinetics . .

Safety and Hazards

Like all chemicals, diacetate compounds should be handled with care. They may pose risks such as flammability and eye irritation . Always refer to the safety data sheet for specific information on handling, storage, and disposal .

Future Directions

The use of diacetate compounds and similar substances is a topic of ongoing research. For example, there is interest in developing more sustainable methods for synthesizing these compounds, as well as exploring their potential uses in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pinocembrin diacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction forms the diacetate ester. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the compound. Advanced purification techniques like recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Pinocembrin diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

Pinocembrin diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pinocembrin diacetate is unique due to its specific chroman structure and the presence of phenyl and acetate groups, which confer distinct chemical and biological properties compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.

Properties

IUPAC Name

[(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOMNXCYSIYMOX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424911
Record name (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111441-88-4
Record name (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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